Integrated Target Identification and Validation
Integrated Target Identification and Validation
From Multi-Omics to Functional Interrogation: A Technical Guide
Executive Summary
The pharmaceutical industry faces a paradox: despite exponential growth in biological data, clinical attrition rates remain stubbornly high, with approximately 90% of drug candidates failing during clinical development. The primary driver of this failure—accounting for 40–50% of Phase II/III attrition—is the lack of clinical efficacy, which stems directly from poor target validation in the early discovery phase.
This technical guide moves beyond basic "target hunting" to establish a rigorous, self-validating framework for Target Identification and Validation (TIDVAL) . We reject the linear, reductionist model in favor of a systems biology approach that integrates computational prioritization (Open Targets) with functional interrogation (CRISPR screening) and biophysical confirmation (CETSA).
Part 1: The Paradigm Shift in Target Discovery
Traditional discovery relied on literature mining and phenotypic observation. Modern discovery must be data-driven and genetically anchored . Targets supported by human genetic evidence (GWAS, eQTLs) are twice as likely to succeed in clinical trials.
1.1 Computational Prioritization: Filtering the Noise
Before wet-lab validation, we must narrow the search space using orthogonal datasets. We utilize platforms like Open Targets to integrate heterogeneous data types.[1][2][3]
The Logic of Integration:
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Genetics (GWAS): Links a gene variant to a disease phenotype (Causality).
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Transcriptomics (scRNA-seq): Confirms the gene is expressed in the relevant cell type (Context).
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Proteomics: Validates the presence of the protein product (Actionability).
Figure 1: Integrated Target Prioritization Pipeline
Caption: A logic flow demonstrating how orthogonal data streams converge to filter high-confidence targets, reducing false positives before experimental work begins.
Part 2: Functional Interrogation (Experimental Validation)
Computational prediction is a hypothesis; experimental perturbation is the proof. The gold standard for validating target essentiality is the Pooled CRISPR-Cas9 Knockout Screen .
2.1 Protocol: Genome-Wide Pooled CRISPR-Cas9 Screen
Objective: To identify genes that are essential for the survival or proliferation of a specific disease model (e.g., a cancer cell line) under specific conditions.
Expert Insight: The critical failure point in CRISPR screens is "representation." If you lose library coverage due to poor transduction efficiency or insufficient cell numbers, your data is noise.
Step-by-Step Methodology:
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Library Design & Amplification:
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Use a validated library (e.g., Brunello or GeCKO v2) containing 4–6 sgRNAs per gene.
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Amplify the plasmid library in E. coli ensuring >500x coverage per guide to prevent plasmid loss.
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Lentiviral Packaging:
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Transfect HEK293T cells with the library and packaging plasmids (psPAX2, pMD2.G).
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Harvest viral supernatant at 48h and 72h.
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Critical Step: Perform a functional titer to determine the volume required for specific Multiplicity of Infection (MOI).
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Transduction (The "Low MOI" Rule):
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Transduct target cells at MOI < 0.3 .
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Reasoning: An MOI of 0.3 ensures that ~95% of infected cells receive only one viral particle (one sgRNA). Multiple integrations create false synthetic lethality signals.
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Calculation: For a library of 100,000 guides at 500x coverage, you need
surviving cells. At 30% transduction efficiency, you must start with cells.
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Selection & Expansion:
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Apply Puromycin selection (2–5 days) to eliminate non-transduced cells.
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Maintain the cells for 14–21 days (approx. 10 doublings).
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Constraint: Always maintain >500x coverage during passaging to prevent "bottlenecking" drift.
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Deconvolution & Analysis:
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Extract gDNA from T0 (baseline) and T_end (endpoint) samples.
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PCR amplify the sgRNA region with Illumina adapters.
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Sequence (NGS) and analyze using MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout).
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Metric: Look for depletion (essential genes) or enrichment (suppressors).
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Figure 2: CRISPR Screening Workflow
Caption: The linear workflow of a pooled CRISPR screen. Note the split at 'Selection' where the baseline (T0) reference population is harvested.
Part 3: Druggability & Target Engagement[2]
Validating a gene's biological function is not the same as validating it as a drug target. We must prove that a small molecule can physically bind the protein in a live cellular environment.[4]
3.1 Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement by measuring the change in thermal stability of a protein upon ligand binding in intact cells.[4][5][6][7][8]
Expert Insight: Traditional biochemical assays (like SPR) use purified proteins that lack cellular context (post-translational modifications, co-factors). CETSA validates binding in situ.
Methodology:
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Treatment:
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Treat live cells with the compound of interest (and DMSO control) for 1–2 hours.
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Tip: Use a concentration 5–10x above the biochemical IC50 to ensure saturation.
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Thermal Challenge:
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Lysis & Separation:
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Lyse cells using a mild buffer (e.g., RIPA with protease inhibitors).
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Centrifuge at high speed (20,000 x g) for 20 minutes to pellet precipitated (denatured) proteins.
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Collect the supernatant (soluble fraction).
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Detection:
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Analyze the supernatant via Western Blot or AlphaScreen.
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Data Output: Plot the "Melting Curve." A shift of the curve to the right (higher Tm) indicates direct target binding.
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Table 1: Comparative Validation Metrics
| Assay Type | Question Answered | Key Metric | False Positive Risk |
| CRISPR KO | Is the gene essential? | Depletion Score (LogFC) | Off-target editing |
| CETSA | Does the drug bind the target? | Non-specific stabilization | |
| PROTAC | Is the protein degradable? | DC50 (Degradation conc.) | Hook effect |
Figure 3: CETSA Logic Tree
Caption: The biophysical principle of CETSA. Ligand binding prevents protein precipitation during heat shock, allowing detection in the soluble fraction.
References
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Open Targets Platform. (2024). Open Targets Platform: A platform for therapeutic target identification and validation. [Link][2][10]
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Bersuker, K., et al. (2019). Protocol for performing pooled CRISPR-Cas9 loss-of-function screens.[11][12][13] Nature Protocols / Star Protocols. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[5][6][7] Nature Protocols. [Link]
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Hutchinson, L., & Kirk, R. (2011). High attrition rates in drug development: causes and solutions. Nature Reviews Drug Discovery.[14] [Link]
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Li, W., et al. (2014). MAGeCK enables robust identification of essential genes from genome-scale CRISPR/Cas9 knockout screens. Genome Biology.[13][15] [Link]
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